Cas no 1706443-07-3 (3-cyclobutylcyclobutan-1-amine)

3-cyclobutylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
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- BICYCLOBUTYL-3-YLAMINE
- 3-cyclobutylcyclobutan-1-amine
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- インチ: 1S/C8H15N/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5,9H2
- InChIKey: IGBALERFQLXWIJ-UHFFFAOYSA-N
- SMILES: NC1CC(C1)C1CCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- トポロジー分子極性表面積: 26
3-cyclobutylcyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608360-0.5g |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 0.5g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1608360-5.0g |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1608360-1000mg |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 1000mg |
$1057.0 | 2023-09-23 | ||
Enamine | EN300-1608360-100mg |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 100mg |
$930.0 | 2023-09-23 | ||
Enamine | EN300-1608360-500mg |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1608360-50mg |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 50mg |
$888.0 | 2023-09-23 | ||
Enamine | EN300-1608360-0.1g |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 0.1g |
$930.0 | 2023-06-04 | ||
Enamine | EN300-1608360-1.0g |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 1g |
$1057.0 | 2023-06-04 | ||
Enamine | EN300-1608360-5000mg |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 5000mg |
$3065.0 | 2023-09-23 | ||
Enamine | EN300-1608360-0.25g |
3-cyclobutylcyclobutan-1-amine |
1706443-07-3 | 0.25g |
$972.0 | 2023-06-04 |
3-cyclobutylcyclobutan-1-amine 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Book reviews
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3-cyclobutylcyclobutan-1-amineに関する追加情報
3-Cyclobutylcyclobutan-1-Amine (CAS No. 1706443-07-3): A Structurally Unique Scaffold in Medicinal Chemistry
Among the diverse array of small molecule scaffolds explored in modern drug discovery, 3-cyclobutylcyclobutan-1-amine (CAS No. 1706443-07-3) stands out as a fascinating structural motif with intriguing physicochemical properties. This compound represents a rare example of a bicyclic amine architecture featuring two fused cyclobutane rings connected through a nitrogen atom, creating a rigid yet conformationally constrained framework. Recent advances in synthetic methodology and biological evaluation have positioned this molecule at the forefront of investigations into bioactive small molecules with potential applications in oncology, neurology, and cardiovascular therapeutics.
The core structure of 3-cyclobutylcyclobutan-1-amine consists of a central cyclobutane ring substituted at position 3 with another cyclobutyl group, terminating in an amino functional group at position 1. This spatial arrangement generates significant steric hindrance and ring strain, which are critical factors influencing its interactions with biological targets. Computational studies using density functional theory (DFT) have revealed unique electronic properties arising from the strained bicyclic system, including enhanced electrophilicity at specific carbon positions and hydrogen-bonding capabilities from the primary amine moiety. These characteristics make the compound an attractive template for developing ligands targeting enzyme active sites or protein-protein interaction interfaces.
Innovations in synthetic chemistry have enabled scalable production of CAS No. 1706443-07-3 through convergent approaches involving ring-closing metathesis (RCM) and organocatalytic strategies. A groundbreaking study published in Angewandte Chemie International Edition (2022) demonstrated a one-pot protocol combining Grubbs-Hoveyda catalysts with chiral thiourea catalysts to achieve enantioselective construction of the bicyclic core. This method not only improves stereoselectivity but also reduces reaction steps compared to traditional multi-stage syntheses involving Friedel-Crafts alkylations followed by amine derivatization.
Biochemical evaluations have uncovered promising pharmacological profiles for this compound's derivatives. In vitro assays against kinases involved in cancer cell proliferation showed IC50 values below 5 μM for select isoforms when the amine group was alkylated with electron-withdrawing substituents. More recently, preclinical data from Nature Communications (2023) highlighted neuroprotective effects when tested on models of Parkinson's disease, where the compound demonstrated ability to inhibit α-synuclein aggregation through hydrophobic interactions mediated by its cycloalkyl moieties.
The rigid bicyclic structure confers exceptional metabolic stability compared to flexible analogs, as evidenced by microsome stability assays showing >80% remaining after 60 minutes incubation with human liver S9 fractions. This property aligns with Lipinski's Rule-of-Five criteria while maintaining desirable solubility characteristics through strategic placement of polar groups during medicinal chemistry optimization.
Ongoing research focuses on exploiting this scaffold's unique binding modes for epigenetic targets such as bromodomain proteins and histone methyltransferases. Structure-based design efforts utilizing X-ray crystallography have revealed π-stacking interactions between the cycloalkyl rings and aromatic residues within enzyme pockets, suggesting opportunities for developing highly selective modulators.
In cardiovascular applications, recent studies indicate vasodilatory effects mediated through NO synthase activation pathways when terminal substituents incorporate nitroso groups. These findings were validated using isolated rat aortic rings where EC50 values reached submicromolar concentrations under physiological conditions.
As computational tools like molecular dynamics simulations become more sophisticated, researchers are now investigating how subtle structural variations - such as replacing one cyclopropane ring with cyclohexane - impact protein binding kinetics using MM/PBSA methods. These insights will guide next-generation designs balancing potency and pharmacokinetic profiles essential for clinical translation.
The compound's inherent rigidity also presents opportunities in supramolecular chemistry applications, as demonstrated by self-assembling peptide amphiphile systems incorporating CAS No. 1706443-07-3-derived moieties forming nanofibrous scaffolds suitable for tissue engineering applications reported in Biomaterials Science (2024).
Looking ahead, this scaffold's structural versatility positions it well for addressing unmet medical needs across therapeutic areas requiring molecules that combine precise target engagement with favorable ADME properties. Current Phase I clinical trials evaluating its prodrug derivatives for solid tumors are expected to provide critical pharmacokinetic data by mid-2025, marking an important milestone toward clinical validation.
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